N-[2-(difluoromethoxy)phenyl]benzamide
Description
N-[2-(Difluoromethoxy)phenyl]benzamide is a fluorinated benzamide derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the ortho position of the aniline ring. The difluoromethoxy group imparts unique electronic and steric properties, enhancing metabolic stability and influencing intermolecular interactions such as hydrogen bonding and molecular stacking . Fluorinated benzamides are widely studied in medicinal chemistry and agrochemicals due to their improved bioavailability, resistance to oxidative degradation, and tailored receptor binding .
Properties
Molecular Formula |
C14H11F2NO2 |
|---|---|
Molecular Weight |
263.24 g/mol |
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H11F2NO2/c15-14(16)19-12-9-5-4-8-11(12)17-13(18)10-6-2-1-3-7-10/h1-9,14H,(H,17,18) |
InChI Key |
XSJHODDLJUBHRO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares substituents, molecular weights, and key properties of N-[2-(difluoromethoxy)phenyl]benzamide and related compounds:
*Calculated based on molecular formula C₁₄H₁₁F₂NO₂.
Key Observations:
- Fluorine Positioning : Ortho-substituted fluorine (as in Fo24) promotes stronger hydrogen bonding and crystal packing compared to difluoromethoxy, which introduces bulkier substituents .
- Bioactivity: The difluoromethoxy group in this compound may reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogs like nitazoxanide .
- Solubility : Capmatinib’s para-fluorine and methyl group improve aqueous solubility relative to ortho-substituted difluoromethoxy derivatives .
Structural and Crystallographic Insights
- Hydrogen Bonding : Fluorine atoms in Fo24 form C-F···H-N interactions, whereas the difluoromethoxy group in this compound may engage in weaker C-H···O bonding .
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